molecular formula C11H13Cl2NO B14722426 Benzamide, 2,6-dichloro-N,N-diethyl- CAS No. 10345-78-5

Benzamide, 2,6-dichloro-N,N-diethyl-

Cat. No.: B14722426
CAS No.: 10345-78-5
M. Wt: 246.13 g/mol
InChI Key: AAVLZXHEADHXKR-UHFFFAOYSA-N
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Description

Properties

CAS No.

10345-78-5

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

2,6-dichloro-N,N-diethylbenzamide

InChI

InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3

InChI Key

AAVLZXHEADHXKR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-dichloro-N,N-diethyl- typically involves the reaction of 2,6-dichlorobenzoyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of Benzamide, 2,6-dichloro-N,N-diethyl- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-dichloro-N,N-diethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2,6-dichloro-N,N-diethylbenzamide derivatives.

    Reduction: N,N-diethyl-2,6-dichloroaniline.

    Oxidation: 2,6-dichlorobenzoic acid derivatives.

Scientific Research Applications

Benzamide, 2,6-dichloro-N,N-diethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 2,6-dichloro-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethyl groups influence its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,6-Dichloro-N,N-diethylbenzamide
  • CAS Registry Number : 67888-72-6 (referenced in )
  • Molecular Formula: C₁₁H₁₃Cl₂NO
  • Structure : A benzamide core substituted with two chlorine atoms at the 2- and 6-positions of the benzene ring and two ethyl groups attached to the nitrogen atom.

Key Characteristics: This compound belongs to the benzamide class, known for applications in pharmaceuticals, agrochemicals, and materials science. The chlorine substituents enhance electronegativity and stability, while the diethyl groups on the nitrogen may influence lipophilicity and metabolic pathways .

Comparison with Structurally Similar Compounds

2.1 2,4-Dichloro-N-(2,6-Diethylphenyl)benzamide (CAS 99821-68-8)
  • Structure : Features a 2,4-dichloro-substituted benzamide linked to a 2,6-diethylphenyl group.
  • Molecular Formula: C₁₇H₁₇Cl₂NO.
  • Key Differences :
    • Substitution Pattern : Chlorine atoms at the 2- and 4-positions (vs. 2,6-positions in the target compound).
    • Phenyl Group : Incorporates a 2,6-diethylphenyl substituent, increasing steric bulk compared to the simpler N,N-diethyl group in the target compound.
  • Implications : The altered substitution may affect binding affinity in biological systems or solubility in organic solvents .
2.2 2,6-Dichloro-N-(5,5-Dimethyl-7-Oxo-4,6-Dihydro-1,3-Benzothiazol-2-yl)Benzamide (CAS 606922-95-6)
  • Structure : Combines the 2,6-dichlorobenzamide moiety with a bicyclic benzothiazolyl group.
  • Molecular Formula : C₁₆H₁₅Cl₂N₂O₂S.
  • Functional Groups: A ketone (7-oxo) and two methyl groups on the benzothiazole ring add complexity.
  • Applications : Likely used in agrochemicals or medicinal chemistry due to the benzothiazole scaffold’s bioactivity .
2.3 4-Chloro-N-(2,6-Dimethylphenyl)-2-Hydroxy-5-[(Methylamino)Sulfonyl]Benzamide
  • Structure: Contains a 4-chloro-substituted benzamide with a sulfonyl-methylamino group and a 2,6-dimethylphenyl substituent.
  • Key Differences :
    • Sulfonyl Group : Introduces strong electron-withdrawing properties, affecting reactivity and solubility.
    • Hydroxy Group : Adds hydrogen-bonding capacity, which may influence interactions in biological systems.
2.4 N,N-Diethyl-m-Toluamide (DEET) and N,N-Diethyl Benzamide
  • Structure : DEET (CAS 134-62-3) is a toluamide derivative, while N,N-diethyl benzamide lacks chlorine substituents.
  • Key Differences: Chlorination: The target compound’s chlorine atoms enhance stability and polarity compared to DEET. Applications: DEET is a well-known insect repellent, whereas chlorinated benzamides may exhibit broader bioactivity (e.g., antimicrobial or pesticidal properties) .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents/Modifications Key Properties/Applications References
2,6-Dichloro-N,N-diethylbenzamide (67888-72-6) C₁₁H₁₃Cl₂NO 2,6-Cl; N,N-diethyl Agrochemical intermediates, lipophilic
2,4-Dichloro-N-(2,6-diethylphenyl)benzamide (99821-68-8) C₁₇H₁₇Cl₂NO 2,4-Cl; 2,6-diethylphenyl Steric hindrance, potential herbicides
Benzothiazolyl-linked benzamide (606922-95-6) C₁₆H₁₅Cl₂N₂O₂S Benzothiazole; 5,5-dimethyl-7-oxo Enzyme inhibition, agrochemicals
Sulfonyl-containing benzamide (Not specified) Not provided 4-Cl; 2-hydroxy; sulfonyl-methylamino Herbicides, protease inhibitors
N,N-Diethyl benzamide (Not specified) C₉H₁₁NO No Cl substituents Insect repellent precursors

Research Findings and Implications

  • Chlorine Position : 2,6-dichloro substitution (target compound) vs. 2,4-dichloro (CAS 99821-68-8) alters electronic distribution, affecting reactivity in nucleophilic aromatic substitution .
  • Heterocyclic vs. Simple Benzamides : Benzothiazole-linked derivatives (CAS 606922-95-6) exhibit enhanced bioactivity due to additional hydrogen-bonding and π-π stacking interactions .
  • Industrial Relevance : Chlorinated benzamides are prioritized in pesticide development for their stability and resistance to metabolic degradation .

Notes and Limitations

  • Data Gaps: Limited toxicity or pharmacokinetic data for 67888-72-6 in the provided evidence. Further studies are needed to confirm applications.
  • Structural Complexity : Compounds with sulfonyl or heterocyclic groups (e.g., CAS 606922-95-6) may face synthetic challenges compared to simpler benzamides .

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